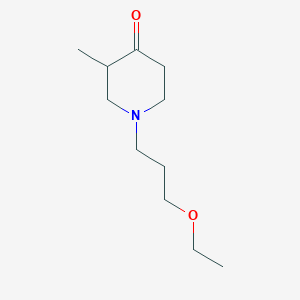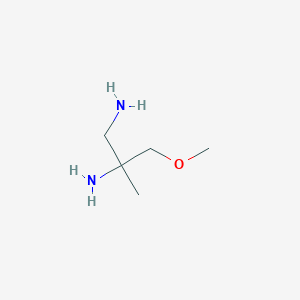
N-(2,2-dimethylpropyl)pyridin-3-amine
Vue d'ensemble
Description
“N-(2,2-dimethylpropyl)pyridin-3-amine”, also known as DMPA, is a pyridine-3-amine derivative. It has gained attention in the scientific community due to its potential applications in various fields of research and industry. The compound has a CAS Number of 1250946-71-4 and a molecular weight of 164.25 .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H16N2 . The InChI Code is 1S/C10H16N2/c1-10(2,3)8-12-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3 .Applications De Recherche Scientifique
Medicinal Chemistry
- Ligand-Receptor Interactions : The study of ligand-receptor interactions using analogues of cardiotonic agents like "N-(2,2-dimethylpropyl)pyridin-3-amine" has been insightful. Research by Dionne et al. (1986) on pyrrolo and pyrido analogues of 7-hydroxycyclindole demonstrated the importance of hydrogen bond formation in these interactions. This study helps in understanding the molecular mechanics of drug-receptor interactions (Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986).
Polymer Science
- Cationic Polymerization : The role of "this compound" in cationic polymerization was investigated by Higashimura et al. (1989). Their study revealed how different amines, including pyridine derivatives, can affect the polymerization process of vinyl ethers, suggesting its potential in controlling polymer structures (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
Organometallic Chemistry
- Amination Reactions : The application of "this compound" in amination reactions, particularly in the synthesis of pyridine derivatives, has been explored. For example, a study by Samadi et al. (2011) on microwave-assisted synthesis of aminopyridine derivatives highlights the efficiency and potential of these reactions in organometallic synthesis (Samadi, Silva, Chioua, Carreiras, & Marco-Contelles, 2011).
Environmental Chemistry
- Analytical Techniques : The compound has been utilized in developing analytical techniques for the detection of specific chemicals. For instance, the use of pyridine-based dyes as indicators in titration methods, as explored by Caso and Cefola (1963), demonstrates its utility in enhancing analytical precision (Caso & Cefola, 1963).
Material Science
- Catalysis : The use of "this compound" in catalysis, particularly in the polymerization of silanes, was reported by Deeken et al. (2006). Their research on group 10 metal aminopyridinato complexes as catalysts suggests its effectiveness in aryl-Cl activation and hydrosilane polymerization (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).
Propriétés
IUPAC Name |
N-(2,2-dimethylpropyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-12-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYFTORFAKIQDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1423045.png)


![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1423050.png)





![[1,2]Oxazolo[4,3-c]quinolin-3-amine](/img/structure/B1423058.png)
![N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1423060.png)

